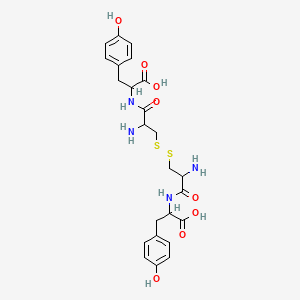
2-Hydroxy-4-méthyl-3-nitropyridine
Vue d'ensemble
Description
2-Hydroxy-4-methyl-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene, with one carbon atom replaced by a nitrogen atom. The compound is characterized by the presence of hydroxy, methyl, and nitro functional groups attached to the pyridine ring, which significantly influence its reactivity and stability .
Synthesis Analysis
The synthesis of nitropyridine derivatives can involve multiple steps, including substitution, nitration, and other functional group transformations. For instance, the synthesis of related compounds often starts from dichloropyridine or hydroxypyridine precursors, followed by a series of reactions such as nitration, ammoniation, and oxidation to introduce the desired functional groups . The overall yields of these reactions can vary, and the structures of the final products are typically confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-4-methyl-3-nitropyridine has been studied using density functional theory (DFT) and other quantum chemical calculations. These studies provide insights into the conformational stability, vibrational spectra, and molecular electrostatic potential surfaces of the compound. The orientation of the hydroxy group relative to the nitro group can lead to different conformers, which have been analyzed using various computational methods . The molecular stability and bond strength are often investigated using natural bond orbital (NBO) analysis, which helps in understanding the electronic structure of the molecule .
Chemical Reactions Analysis
The reactivity of 2-hydroxy-4-methyl-3-nitropyridine is influenced by its functional groups. For example, the hydroxy group can act as an orienting agent during nitration reactions, directing the entry of the nitro group into specific positions on the pyridine ring . The presence of both basic and acidic sites in the molecule can also have a significant effect on catalytic reactions, such as the carbonylation of nitrobenzene . The compound's reactivity can be further explored through kinetic studies, which examine the rates of reactions such as nitrosation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-4-methyl-3-nitropyridine are closely related to its molecular structure. The compound's vibrational spectra, which include infrared and Raman spectroscopy, provide information about the vibrational modes and are used to confirm the molecular structure . The absorption and fluorescence properties of related compounds have been studied using UV-vis absorption and fluorescence spectroscopy, revealing the effects of different solvents on the emission spectra . Additionally, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies calculated from quantum chemical analyses indicate the charge transfer properties within the molecule .
Applications De Recherche Scientifique
Synthèse Pharmaceutique
2-Hydroxy-4-méthyl-3-nitropyridine: est un intermédiaire précieux en chimie pharmaceutique. Ses dérivés sont souvent utilisés comme synthons pour la production de divers médicaments. Par exemple, son groupe nitro peut subir des transformations supplémentaires pour former des amines, qui sont des groupes fonctionnels clés dans de nombreux produits pharmaceutiques .
Science des Matériaux
En science des matériaux, ce composé peut contribuer au développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques. Le groupe nitropyridine peut être incorporé dans des polymères ou de petites molécules qui font partie des diodes électroluminescentes organiques (OLED) ou d'autres dispositifs électroniques .
Recherche Agrochimique
Le cycle pyridine présent dans This compound est une structure courante dans les produits agrochimiques. Il peut être utilisé pour synthétiser des herbicides, des fongicides et des insecticides, jouant un rôle crucial dans la protection des cultures et la garantie de la sécurité alimentaire .
Industrie des Teintures et des Pigments
Ce composé peut servir de matière première pour la synthèse de colorants et de pigments. La présence de groupes nitro et hydroxy permet une variété de réactions chimiques qui peuvent conduire à la formation de molécules de colorant complexes .
Chimie Analytique
This compound: peut être utilisé comme réactif en chimie analytique pour détecter ou quantifier d'autres substances. Sa réactivité spécifique avec certaines substances chimiques peut être exploitée dans des dosages colorimétriques ou en tant qu'agent de dérivatisation en chromatographie .
Catalyse
Le dérivé de nitropyridine peut agir comme un ligand pour les catalyseurs métalliques dans diverses réactions chimiques. Ces catalyseurs peuvent être utilisés pour accélérer les réactions en synthèse organique, rendant les processus plus efficaces et plus rentables .
Sciences de l'Environnement
En sciences de l'environnement, des dérivés de This compound peuvent être utilisés pour éliminer les polluants de l'eau ou du sol. Ils peuvent agir comme agents chélatants, se liant aux métaux lourds et facilitant leur extraction de l'environnement .
Recherche en Biochimie
Enfin, en biochimie, ce composé peut être utilisé pour étudier les mécanismes enzymatiques ou comme bloc de construction pour des molécules biologiques plus complexes. Sa capacité à subir diverses transformations chimiques en fait un outil polyvalent pour sonder les systèmes biologiques .
Mécanisme D'action
Target of Action
It’s known that nitropyridines can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .
Biochemical Pathways
Nitropyridines can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Result of Action
It’s known that nitropyridines can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-4-methyl-3-nitropyridine . For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Propriétés
IUPAC Name |
4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWTTHQRMHIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323077 | |
| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21901-18-8 | |
| Record name | 21901-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-hydroxy-4-methyl-3-nitropyridine, and what information do they provide about the molecule?
A: Researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize 2-hydroxy-4-methyl-3-nitropyridine [, ]. These techniques provide information about the vibrational modes of the molecule, offering insights into its structure and bonding. Specifically, FT-IR spectroscopy identifies characteristic functional groups by analyzing their absorption of infrared light, while FT-Raman spectroscopy probes molecular vibrations through inelastic scattering of laser light. By comparing experimental spectra with theoretically calculated ones, researchers can confirm the structure and study the molecule's vibrational behavior [].
Q2: How have computational chemistry methods been employed to study 2-hydroxy-4-methyl-3-nitropyridine?
A: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and 6-311++G** basis set, have been crucial in understanding the properties of 2-hydroxy-4-methyl-3-nitropyridine [, ]. These calculations provide insights into:
- Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule [].
- Vibrational Frequencies: Predicting the frequencies at which the molecule vibrates, which can be compared to experimental data from FT-IR and FT-Raman spectroscopy [].
- Electronic Properties: Exploring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for understanding the molecule's reactivity and potential interactions [].
- Conformational Stability: Investigating different possible conformations of the molecule and their relative energies to identify the most stable form [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)


![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)





![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)